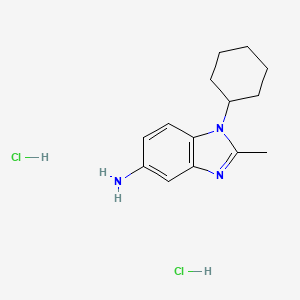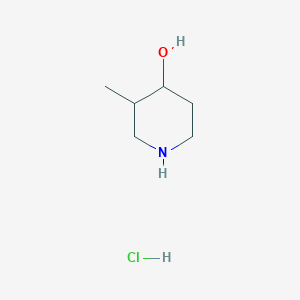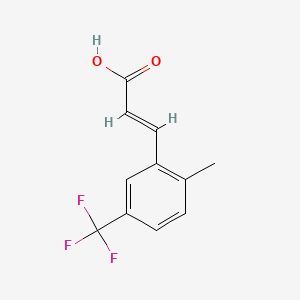
2-Methyl-5-(trifluoromethyl)cinnamic acid
説明
“2-Methyl-5-(trifluoromethyl)cinnamic acid” is a chemical compound with the CAS Number: 1017778-08-3 . It has a molecular weight of 230.19 .
Molecular Structure Analysis
The molecular structure of “2-Methyl-5-(trifluoromethyl)cinnamic acid” consists of a cinnamic acid core with a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to the phenyl ring .Physical And Chemical Properties Analysis
The boiling point of “2-Methyl-5-(trifluoromethyl)cinnamic acid” is between 155-158 degrees Celsius .科学的研究の応用
1. Trifluoromethylation and Selectivity in Chemical Reactions
Research by Shang, Li, & Liu (2015) demonstrated a method for the decarboxylative trifluoromethylation of cinnamic acids, including 2-Methyl-5-(trifluoromethyl)cinnamic acid. This approach provides safe and convenient access to various trifluoromethylated alkenes with high selectivity.
2. Interactions with Biological Molecules
In 2017, Nunes et al. explored the interaction between cinnamic acid derivatives and bovine serum albumin (BSA). They found that the pH significantly affects the interaction, contributing valuable data for applications in the food industry.
3. Anticancer Potential of Cinnamic Acid Derivatives
A review by De, Baltas, & Bedos-Belval (2011) discusses the synthesis and biological evaluation of various cinnamic acid derivatives in anticancer research, highlighting their potential despite being underutilized in medicinal research.
4. Electron-Transfer Reactions in Alcoholic Solutions
Research by Foti, Daquino, & Geraci (2004) investigated the kinetic behavior of cinnamic acids and their esters, including reactions with the DPPH radical, which can be crucial for understanding antioxidant properties.
5. Synthesis of Biological-Based Nano Organo Solid Acids
Zolfigol, Ayazi-Nasrabadi, & Baghery (2015) synthesized and characterized novel nano organocatalysts using cinnamic acid derivatives, which have potential industrial applications in various synthesis processes.
6. Novel Approaches in Cinnamic Acid Synthesis
Chiriac, Tanasă, & Onciu (2005) developed a new method for synthesizing cinnamic acids, including 2-Methyl-5-(trifluoromethyl)cinnamic acid, providing moderate to high yields and highlighting a practical approach in synthetic chemistry.
Safety and Hazards
“2-Methyl-5-(trifluoromethyl)cinnamic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
作用機序
Target of Action
The primary target of 2-Methyl-5-(trifluoromethyl)cinnamic acid is the respiratory system . This compound may cause respiratory irritation .
Mode of Action
It is known to cause skin and eye irritation, as well as respiratory irritation . This suggests that it may interact with receptors or enzymes in these tissues, leading to an inflammatory response.
Pharmacokinetics
It is known that the compound can cause skin and eye irritation, suggesting that it can be absorbed through these tissues .
Result of Action
The primary known effects of 2-Methyl-5-(trifluoromethyl)cinnamic acid at the molecular and cellular level are skin and eye irritation, as well as potential respiratory irritation . These effects suggest an inflammatory response, which may involve the release of cytokines and other inflammatory mediators.
Action Environment
The action of 2-Methyl-5-(trifluoromethyl)cinnamic acid may be influenced by various environmental factors. . This could affect its distribution and bioavailability. Additionally, the compound’s effects may be influenced by the presence of other chemicals, the pH of the environment, and the temperature .
特性
IUPAC Name |
(E)-3-[2-methyl-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7-2-4-9(11(12,13)14)6-8(7)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMNLFRMBNXMRQ-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(trifluoromethyl)cinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



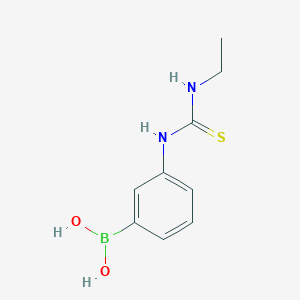

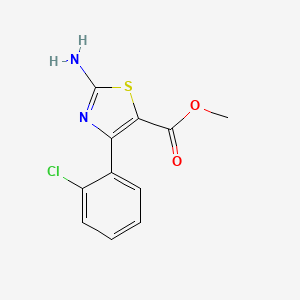
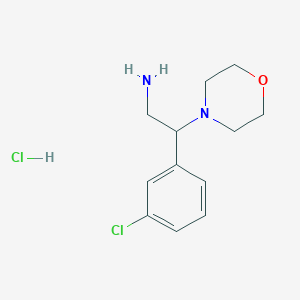
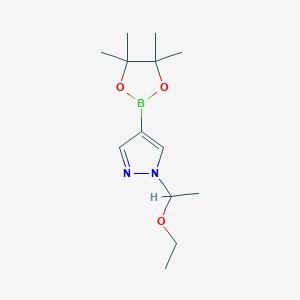

![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride](/img/structure/B1421141.png)
![{2-[3-(4-Methylphenyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride](/img/structure/B1421143.png)
![4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)-phenylamine hydrochloride](/img/structure/B1421146.png)
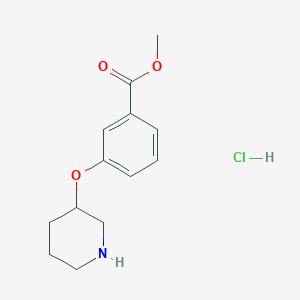

![3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421150.png)
